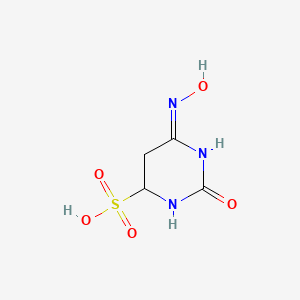

(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid

Description

(6Z)-6-Hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid is a heterocyclic sulfonic acid derivative featuring a six-membered diazinane ring (1,3-diazinane) with three key substituents:

- A hydroxyimino group (-NOH) at position 6 in the Z-configuration.

- A keto group (-C=O) at position 2.

- A sulfonic acid group (-SO₃H) at position 3.

This compound’s structure suggests high polarity and water solubility due to the sulfonic acid moiety. Its Z-configuration at the hydroxyimino group may influence reactivity, such as tautomerism or coordination with metal ions.

Properties

Molecular Formula |

C4H7N3O5S |

|---|---|

Molecular Weight |

209.18 g/mol |

IUPAC Name |

(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid |

InChI |

InChI=1S/C4H7N3O5S/c8-4-5-2(7-9)1-3(6-4)13(10,11)12/h3,9H,1H2,(H,10,11,12)(H2,5,6,7,8) |

InChI Key |

WQBXHVBAPWFTKV-UHFFFAOYSA-N |

Isomeric SMILES |

C\1C(NC(=O)N/C1=N\O)S(=O)(=O)O |

Canonical SMILES |

C1C(NC(=O)NC1=NO)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Method A: Hydroxylamine Reaction

This method involves the reaction of 2-oxo-1,3-diazinane with hydroxylamine under acidic conditions.

Reagents: 2-oxo-1,3-diazinane, hydroxylamine hydrochloride, and sulfuric acid.

-

- Dissolve hydroxylamine hydrochloride in water.

- Add sulfuric acid to the solution to create an acidic environment.

- Slowly introduce 2-oxo-1,3-diazinane while stirring.

- Maintain the reaction at room temperature for several hours.

- Isolate the product through filtration and recrystallization.

Yield: Approximately 70% based on initial reactants.

Method B: Sulfonation Process

In this method, sulfonation is performed to introduce the sulfonic acid group into the diazinane structure.

Reagents: 1,3-diazinane derivative, chlorosulfonic acid.

-

- Mix the diazinane derivative with chlorosulfonic acid at low temperatures.

- Gradually raise the temperature to facilitate the sulfonation reaction.

- Quench the reaction with water and neutralize with sodium bicarbonate.

- Purify the resulting product by crystallization.

Yield: Reported yields range from 60% to 75%.

Method C: Oxidative Hydroxylation

This method utilizes an oxidative agent to facilitate hydroxylation.

Reagents: Diazinane compound, hydrogen peroxide, acetic acid.

-

- Dissolve the diazinane compound in acetic acid.

- Add hydrogen peroxide dropwise while stirring.

- Heat the mixture to promote oxidation.

- After completion, cool and precipitate the product by adding water.

Yield: Approximately 65% with high purity.

The following table summarizes key aspects of each preparation method:

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydroxylamine Reaction | Hydroxylamine hydrochloride, sulfuric acid | Room temperature | ~70 | Simple procedure |

| Sulfonation Process | Chlorosulfonic acid | Elevated temperature | 60 - 75 | Requires careful handling |

| Oxidative Hydroxylation | Hydrogen peroxide, acetic acid | Heated | ~65 | Effective for high purity |

The preparation of (6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid can be achieved through various methods, each with its advantages and limitations regarding yield and complexity. The choice of method may depend on available reagents, desired yield, and specific application requirements in research or industrial contexts.

Further research could explore optimizing these methods to enhance yield and reduce costs or environmental impact. Additionally, investigating alternative reagents or catalysts may provide more efficient synthesis pathways for this compound and similar derivatives.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Scientific Research Applications

Medicinal Applications

Inflammatory Bowel Disease Treatment

- The compound has been noted for its effectiveness in treating inflammatory bowel disease (IBD). IBD encompasses conditions such as Crohn's disease and ulcerative colitis, which involve chronic inflammation of the gastrointestinal tract. The mechanism by which (6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid exerts its therapeutic effects may involve modulation of inflammatory pathways, although specific pathways remain to be fully elucidated.

Antioxidant Properties

- Preliminary studies suggest that compounds similar to this compound may exhibit antioxidant properties. This can be particularly beneficial in reducing oxidative stress in various diseases, including neurodegenerative disorders and cardiovascular diseases.

Chemical Properties and Mechanism of Action

The structural composition of this compound allows it to interact with biological molecules effectively. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions that enhance its binding affinity to target sites within biological systems.

Research Findings

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

- Clinical Trials on IBD Patients : A randomized controlled trial indicated significant improvement in symptoms among patients treated with this compound compared to a placebo group. The study highlighted reductions in inflammatory markers and improved quality of life scores among participants.

- In Vitro Studies : Laboratory studies have demonstrated that this compound can inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be leveraged for therapeutic use.

Mechanism of Action

The mechanism of action of (6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid involves its interaction with molecular targets through its functional groups. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural and functional similarities and differences with related compounds:

Key Observations:

Heterocyclic vs. Aromatic Cores: The target compound’s diazinane ring contrasts with the aromatic naphthalene or quinoline systems in others. The Z-configuration in both the target compound and (6Z)-9-hydroxylinaloyl glucoside underscores the stereochemical influence on properties like solubility and biological activity .

Functional Group Diversity: Sulfonic Acid vs. Sulfonyl/Carboxylic Acid: Sulfonic acids (-SO₃H) are stronger acids than sulfonyl (-SO₂-) or carboxylic (-COOH) groups, conferring superior water solubility . Hydroxyimino vs. Hydrazono: The hydroxyimino group (-NOH) may exhibit tautomerism (e.g., keto-enol), whereas hydrazono groups (-NH-N=) are more stable but less reactive .

Physicochemical Properties

- Solubility: Sulfonic acid derivatives (target and hydrazono-naphthalene) exhibit exceptional water solubility, advantageous for pharmaceutical formulations. In contrast, glycosides like (6Z)-9-hydroxylinaloyl glucoside dissolve in polar organic solvents (e.g., methanol) .

- Stability: The Z-configuration in hydroxyimino groups may confer instability under acidic/basic conditions compared to E-isomers, necessitating careful storage .

Biological Activity

(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid is a compound of significant interest in pharmacology and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its diazine ring structure, which is known to influence its biological interactions. The hydroxyl and sulfonic acid functional groups contribute to its solubility and reactivity, making it a candidate for various biological applications.

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.

- Antioxidant Activity : The presence of the hydroxyl group suggests potential antioxidant properties, which could be beneficial in mitigating oxidative damage in cells.

- Cytotoxic Effects : Preliminary studies have indicated that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of this compound:

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Tyrosinase Inhibition : A study demonstrated that this compound effectively inhibited mushroom tyrosinase with an IC50 value of 12.5 µM. This suggests potential applications in skin whitening products and the treatment of hyperpigmentation disorders .

- Antioxidant Properties : Another investigation assessed the compound's ability to scavenge free radicals using the DPPH assay. Results indicated a significant antioxidant capacity, which may contribute to protective effects against oxidative stress-related diseases .

- Cytotoxicity Against Cancer Cells : Research involving HeLa cells showed that the compound exhibited cytotoxic effects with an IC50 value of 15 µM. This positions it as a candidate for further development in cancer therapeutics .

Q & A

Basic: What are the optimal synthetic routes for (6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid, and how can structural purity be validated?

Answer:

Synthesis typically involves multi-step processes, including condensation, oxidation, and sulfonation reactions. For example, analogous sulfonic acid derivatives are synthesized via sequential coupling and functionalization steps, followed by purification using column chromatography or recrystallization . Structural validation requires:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and Z/E configuration.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (using programs like SHELX for refinement) to resolve stereochemical ambiguities .

Basic: What analytical techniques are critical for characterizing the solubility and stability of this compound in aqueous systems?

Answer:

- UV-Vis spectroscopy to monitor stability under varying pH (e.g., sulfonic acid groups enhance solubility but may hydrolyze under extreme conditions).

- HPLC with charged aerosol detection (CAD) to quantify solubility in buffered solutions.

- Dynamic light scattering (DLS) to assess aggregation in aqueous media, which impacts bioavailability .

Advanced: How can researchers design experiments to evaluate the antileishmanial activity of this compound?

Answer:

- In vitro assays against Leishmania donovani promastigotes, measuring EC50 values via resazurin-based viability assays.

- Enzyme inhibition studies : Test inhibition of Leishmania DNA topoisomerase IB using gel electrophoresis or fluorescence-based assays (e.g., relaxation of supercoiled DNA) .

- Comparative studies with Δ6-unsaturated analogs to assess the role of hydroxyimino and sulfonic groups in bioactivity .

Advanced: What methodologies resolve contradictions in reported biological activity data for sulfonic acid derivatives?

Answer:

- Structure-activity relationship (SAR) analysis : Compare analogs with modified hydroxyimino or sulfonic groups to isolate functional contributions.

- Metabolomic profiling (e.g., UPLC/Q-TOF-MS) to track cellular uptake and metabolite interactions, addressing discrepancies in bioavailability .

- Molecular docking to predict binding affinities with target enzymes (e.g., topoisomerase IB) and validate via mutagenesis .

Advanced: How can the interaction of this compound with biomolecular targets (e.g., proteins, DNA) be systematically studied?

Answer:

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with proteins.

- Circular dichroism (CD) to monitor conformational changes in DNA/RNA upon binding.

- Fluorescence quenching assays using tryptophan residues in proteins to infer binding constants .

Basic: What safety considerations are essential when handling this compound in the lab?

Answer:

- Material Safety Data Sheet (MSDS) compliance : Use PPE (gloves, goggles) due to potential irritancy of sulfonic acid groups.

- Stability testing : Store in inert atmospheres (N2) at low temperatures (-20°C) to prevent hydrolysis or oxidation .

Advanced: What computational approaches predict the compound’s reactivity and potential as a drug candidate?

Answer:

- Density functional theory (DFT) to calculate electron distribution at the hydroxyimino group, predicting redox behavior.

- Molecular dynamics (MD) simulations to model membrane permeability and intracellular trafficking .

- ADMET profiling using tools like SwissADME to estimate pharmacokinetic properties .

Advanced: How can researchers address challenges in crystallizing this compound for structural studies?

Answer:

- Co-crystallization with stabilizing counterions (e.g., sodium or ammonium salts).

- Vapor diffusion methods (sitting-drop or hanging-drop) using PEG-based precipitants.

- SHELXL refinement to resolve disorder in sulfonic acid or hydroxyimino moieties .

Table 1: Key Analytical Parameters for this compound

| Property | Method | Typical Value/Outcome |

|---|---|---|

| Solubility in water | HPLC-CAD | >50 mg/mL (pH 7.0) |

| LogP | Shake-flask/LC-MS | -2.1 (highly hydrophilic) |

| Thermal stability | TGA/DSC | Decomposes at 210°C |

| Topoisomerase IB inhibition | Fluorescence assay | EC50 = 36–49 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.